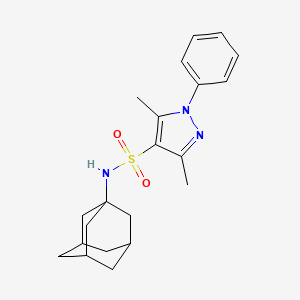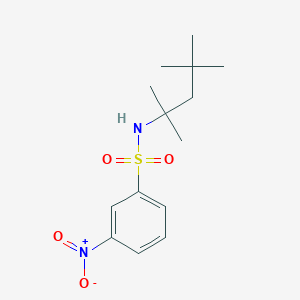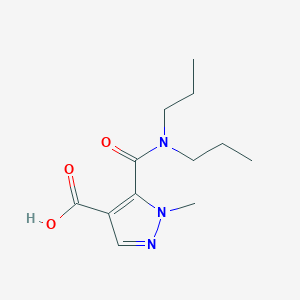
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid (DPCPX) is a selective antagonist of the adenosine A1 receptor. It is a pyrazole derivative that has been widely used in scientific research for its ability to selectively block the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the body and plays a crucial role in various physiological processes.
作用機序
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid selectively blocks the adenosine A1 receptor by binding to the receptor and preventing the binding of adenosine. The adenosine A1 receptor is coupled to G proteins, and its activation leads to the inhibition of adenylyl cyclase and the decrease in intracellular cAMP levels. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid blocks this inhibitory effect, leading to an increase in intracellular cAMP levels.
Biochemical and Physiological Effects:
The adenosine A1 receptor is widely distributed in the body and plays a crucial role in various physiological processes. The blockade of the adenosine A1 receptor by 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. For example, 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has been shown to increase heart rate and blood pressure in animal models, indicating a potential role in the regulation of cardiovascular function. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has also been shown to increase wakefulness and decrease slow-wave sleep in animal models, indicating a potential role in the regulation of sleep.
実験室実験の利点と制限
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for the selective blockade of this receptor without affecting other receptors. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid is also readily available and relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid may have off-target effects at high concentrations, which may complicate the interpretation of some experiments.
将来の方向性
For the study of 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid include the investigation of its potential therapeutic uses and the development of new and more potent adenosine A1 receptor antagonists.
合成法
The synthesis of 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid involves the reaction of 1-methylpyrazole-4-carboxylic acid with dipropylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has been widely used in scientific research to study the adenosine A1 receptor. It has been used in various in vitro and in vivo studies to investigate the role of the adenosine A1 receptor in various physiological processes such as sleep, pain, and cardiovascular function. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has also been used in studies investigating the potential therapeutic uses of adenosine A1 receptor antagonists in the treatment of various diseases such as Parkinson's disease, epilepsy, and depression.
特性
IUPAC Name |
5-(dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-4-6-15(7-5-2)11(16)10-9(12(17)18)8-13-14(10)3/h8H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFMARWEUYJUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C=NN1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)
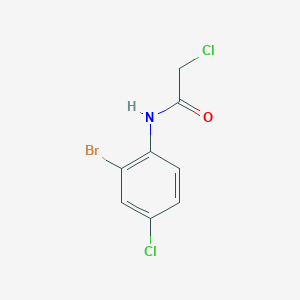
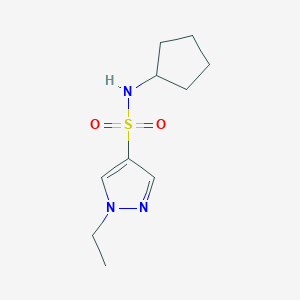
![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)
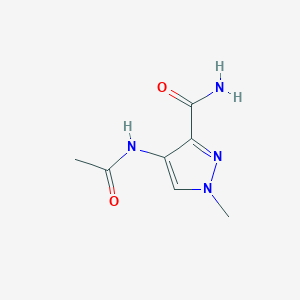

![1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
